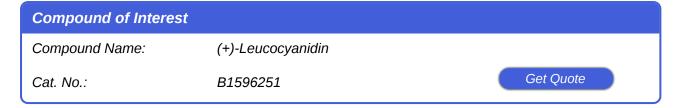


Technical Guide to (+)-Leucocyanidin:

Properties, Synthesis, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Core Summary

This technical guide provides an in-depth overview of **(+)-Leucocyanidin**, a flavonoid intermediate crucial in the biosynthesis of proanthocyanidins and anthocyanins. This document details its chemical identity, including its specific CAS number and molecular formula, methods for its synthesis, and its significant biological activities. The information is curated for researchers, scientists, and professionals in drug development, with a focus on experimental data and protocols.

Chemical Identification and Properties

(+)-Leucocyanidin is a flavan-3,4-diol, a class of colorless natural products. Its stereoisomer is specifically identified as (+)-(2R,3S,4R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol. It is also referred to as 2,3-trans-3,4-trans-leucocyanidin.

Table 1: Chemical Identifiers and Properties of (+)-Leucocyanidin

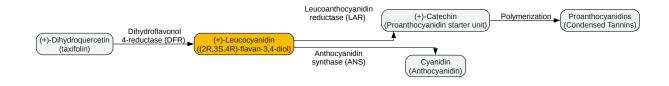


Property	Value
CAS Number	69256-15-1
Molecular Formula	C15H14O7
Molecular Weight	306.27 g/mol
IUPAC Name	(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol
Synonyms	(+)-(2R,3S,4R)-3,3',4,4',5,7-Hexahydroxyflavan, 2,3-trans-3,4-trans-leucocyanidin

It is important to distinguish **(+)-Leucocyanidin** from other stereoisomers. The naturally prevalent isomer in many plants is often the cis-isomer, (2R,3S,4S)-leucocyanidin (CAS No. 480-17-1). A generic CAS number for leucocyanidin, 27015-21-0, is also found in the literature and may refer to a mixture of isomers or a polymeric form.

Biosynthesis and Metabolism

(+)-Leucocyanidin is a key intermediate in the flavonoid biosynthetic pathway. It serves as a precursor for the synthesis of both condensed tannins (proanthocyanidins) and colored pigments (anthocyanins).



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Caption: Biosynthetic pathway of (+)-Leucocyanidin and its conversion.

Experimental Protocols



Synthesis of (+)-Leucocyanidin

(+)-Leucocyanidin can be synthesized via the reduction of (+)-dihydroquercetin (taxifolin) using sodium borohydride.

Protocol: Sodium Borohydride Reduction of (+)-Dihydroquercetin

- Dissolution: Dissolve (+)-dihydroquercetin in a suitable solvent such as ethanol or a mixture of methanol and water.
- Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with stirring. A typical molar ratio of NaBH₄ to dihydroquercetin is in excess to ensure complete reduction. A 25-fold mass excess of NaBH₄ can be used.
- Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC)
 until the starting material is consumed. The reaction is typically allowed to proceed for
 several hours (up to 96 hours for maximal reduction) in the dark at room temperature.
- Quenching and Neutralization: Carefully quench the reaction by the slow addition of a weak acid, such as dilute acetic acid, until the effervescence ceases. Neutralize the solution to approximately pH 7.
- Extraction: Extract the product into an organic solvent like ethyl acetate.
- Purification: Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).

In Vitro Antioxidant Activity Assays

The antioxidant potential of **(+)-Leucocyanidin** can be evaluated using various in vitro assays.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

- Preparation of Reagents:
 - Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.



- Prepare a series of dilutions of (+)-Leucocyanidin in the same solvent.
- Reaction Setup:
 - In a 96-well microplate or test tubes, add a fixed volume of the DPPH solution (e.g., 200 μL).
 - Add different volumes of the (+)-Leucocyanidin solutions to achieve a range of final concentrations.
 - Include a control containing only the DPPH solution and the solvent.
- Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control Absorbance of sample) / Absorbance of control] × 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of inhibition percentage against concentration.

In Vivo Anti-ulcerogenic Activity Assay

The protective effect of **(+)-Leucocyanidin** against gastric ulcers can be assessed in animal models.

Protocol: Aspirin-Induced Ulcerogenesis in Pylorus-Ligated Rats

- Animal Preparation: Use male Wistar rats (150-200 g), fasted for 24-48 hours before the experiment, with free access to water.
- Dosing:
 - Divide the rats into groups: a negative control group (vehicle), a positive control group (e.g., ranitidine, 50 mg/kg), and treatment groups receiving different doses of (+)Leucocyanidin (e.g., 125, 250, 500 mg/kg) orally.



- · Pyloric Ligation and Ulcer Induction:
 - One hour after dosing, anesthetize the rats and perform a pyloric ligation.
 - o Administer an ulcerogenic agent, such as aspirin (e.g., 200 mg/kg), orally.
- Sample Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the stomachs.

· Evaluation:

- Open the stomachs along the greater curvature and measure the ulcer index (based on the number and severity of lesions).
- Collect the gastric juice to measure volume, pH, and total acidity.
- The gastric mucus content can also be determined by staining with Alcian blue.

Biological Activities and Signaling Pathways

(+)-Leucocyanidin and its derivatives, particularly proanthocyanidins, exhibit a range of biological activities.

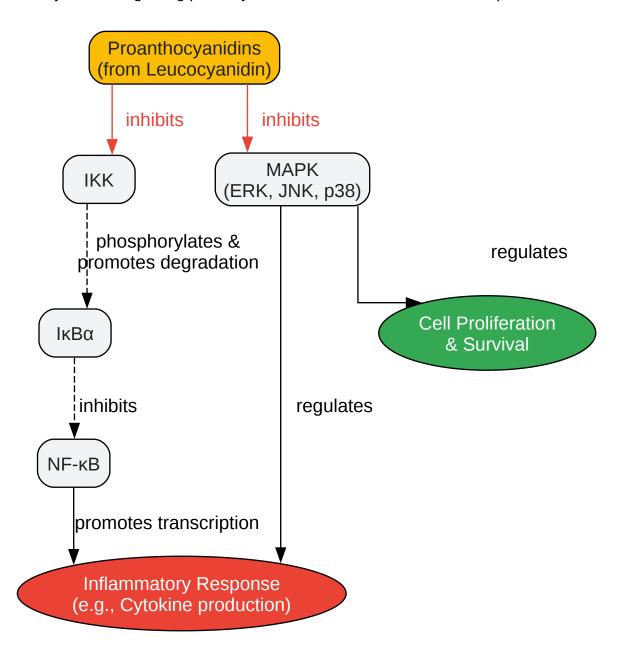
Table 2: Summary of Biological Activities of (+)-Leucocyanidin and its Derivatives

Activity	Description
Antioxidant	Scavenges free radicals and reduces oxidative stress.
Anti-ulcerogenic	Protects the gastric mucosa from damage, potentially by increasing mucus thickness.[1][2]
Anti-inflammatory	Proanthocyanidins derived from leucocyanidin can inhibit inflammatory responses by modulating signaling pathways such as MAPK and NF-kB.
Cardioprotective	May contribute to cardiovascular health through its antioxidant and anti-inflammatory properties.



Signaling Pathways:

Proanthocyanidins, the polymers derived from **(+)-Leucocyanidin**, have been shown to influence key cellular signaling pathways involved in inflammation and cell proliferation.



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Caption: Proanthocyanidin-mediated inhibition of inflammatory pathways.

Conclusion



(+)-Leucocyanidin is a pivotal molecule in flavonoid research, with significant potential in the development of therapeutic agents due to its antioxidant and cytoprotective properties. The experimental protocols and data presented in this guide offer a foundation for further investigation into its synthesis, biological activities, and mechanisms of action. A clear understanding of the specific stereochemistry, as defined by its CAS number, is essential for accurate and reproducible research in this field.

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